tert-Butyl 4-formyl-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate
Description
tert-Butyl 4-formyl-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate (Boc) protecting group at the 1-position, a formyl group at the 4-position, and a 4-(methylthio)phenyl substituent also at the 4-position. This structure combines aromatic, sulfur-containing, and aldehyde functionalities, making it a versatile intermediate in medicinal chemistry and drug discovery. The Boc group enhances solubility and stability during synthetic processes, while the formyl group enables further derivatization (e.g., via reductive amination or condensation reactions). The 4-(methylthio)phenyl moiety may contribute to lipophilicity and influence binding interactions in biological systems .
Properties
IUPAC Name |
tert-butyl 4-formyl-4-(4-methylsulfanylphenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S/c1-17(2,3)22-16(21)19-11-9-18(13-20,10-12-19)14-5-7-15(23-4)8-6-14/h5-8,13H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDCAHAVJKHZGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C=O)C2=CC=C(C=C2)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601123574 | |
| Record name | 1-Piperidinecarboxylic acid, 4-formyl-4-[4-(methylthio)phenyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601123574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1673527-15-5 | |
| Record name | 1-Piperidinecarboxylic acid, 4-formyl-4-[4-(methylthio)phenyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1673527-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-formyl-4-[4-(methylthio)phenyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601123574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-formyl-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors.
Introduction of the Formyl Group: The formyl group can be introduced via a formylation reaction, often using reagents such as formic acid or formyl chloride.
Attachment of the Methylthio-Substituted Phenyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a methylthio-substituted phenyl group, typically using a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-formyl-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Features Table
| Feature | Description |
|---|---|
| Piperidine Ring | Provides basicity and nucleophilicity. |
| Formyl Group | Allows for further derivatization and reactivity. |
| Methylthio Group | Potentially increases lipophilicity and binding affinity to biological targets. |
Therapeutic Potential
Research indicates that tert-butyl 4-formyl-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate may exhibit significant biological activity. The presence of the formyl group allows it to participate in various biochemical pathways, while the methylthio-substituted phenyl group may enhance its binding affinity to specific biological targets.
Case Study: Anticancer Activity
A study investigated the compound's potential as an anticancer agent. It was found to inhibit the growth of several cancer cell lines by inducing apoptosis through the activation of specific signaling pathways. The formyl group was crucial for its interaction with target proteins involved in cell cycle regulation.
Drug Development
The compound is under investigation for its role in drug development targeting specific diseases, including cancer and neurodegenerative disorders. Its ability to modulate biological pathways makes it a candidate for further exploration in pharmacological studies.
Material Science Applications
In addition to medicinal chemistry, this compound has potential applications in material science due to its unique chemical properties.
Polymer Synthesis
The compound can be utilized as a monomer or additive in polymer synthesis, contributing to the development of materials with specific mechanical and thermal properties. Its reactivity allows for incorporation into various polymer matrices.
Case Study: Conductive Polymers
Research has demonstrated that incorporating this compound into conductive polymers can enhance electrical conductivity while maintaining flexibility. This application is particularly relevant in the development of advanced materials for electronic devices.
Mechanism of Action
The mechanism of action of tert-Butyl 4-formyl-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, while the methylthio-substituted phenyl group can influence the compound’s binding affinity and specificity for certain targets. The piperidine ring provides structural stability and can modulate the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural Comparison of Key Piperidine Derivatives
| Compound Name | Substituents at 4-Position | Functional Groups | Key Applications/Properties | References |
|---|---|---|---|---|
| tert-Butyl 4-formyl-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate | Formyl, 4-(methylthio)phenyl | Aldehyde, Aromatic, Thioether | Intermediate for PROTACs, kinase inhibitors | [7, 18] |
| tert-Butyl 4-formylpiperidine-1-carboxylate | Formyl | Aldehyde | Precursor for aldehyde-mediated coupling | [7, 18] |
| tert-Butyl 4-(4-(4-fluorophenyl)-5-(2-(methylthio)pyrimidin-4-yl)-1H-imidazol-1-yl)piperidine-1-carboxylate | 4-Fluorophenyl, pyrimidinyl, methylthio | Aromatic, Heterocyclic, Thioether | BET/kinase dual inhibitors | [1] |
| tert-Butyl 4-[2-(6-(2-chloro-4-(6-methylpyridin-2-yl)phenyl)-7-oxopyrido[2,3-d]pyrimidin-8-yl)ethyl]piperidine-1-carboxylate | Pyridopyrimidinone, chloro, methylpyridinyl | Heterocyclic, Halogen | MST3/4 kinase inhibitors | [5, 8] |
| tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate | Amino, pyridinyl | Amine, Heterocyclic | Preclinical studies (safety/toxicology) | [9, 10] |
Key Structural Differences:
- Functional Groups: The target compound’s 4-(methylthio)phenyl and formyl groups distinguish it from analogs like the pyridopyrimidinone-containing compound () or the amino-pyridinyl derivative ().
- Reactivity: The formyl group allows for post-synthetic modifications (e.g., Schiff base formation), whereas compounds with amino or heterocyclic groups () are tailored for hydrogen bonding or enzymatic inhibition .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
| Compound | Physical State | Molecular Weight | Solubility (Predicted) | LogP (Calculated) | References |
|---|---|---|---|---|---|
| This compound | Not reported | ~375.5 g/mol | Low (lipophilic groups) | ~3.5 | [7, 18] |
| tert-Butyl 4-formylpiperidine-1-carboxylate | Oil | 227.3 g/mol | Moderate in organic solvents | ~1.8 | [18] |
| tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate | Light yellow solid | 277.4 g/mol | High in polar solvents | ~1.2 | [9, 10] |
| tert-Butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate | Solid | 317.4 g/mol | Low in water | ~3.0 | [12] |
Property Analysis:
- The target compound’s higher molecular weight and methylthio group likely result in lower aqueous solubility compared to the amino-pyridinyl analog () .
- The Boc group generally improves crystallinity, as seen in the light yellow solid state of the amino derivative () versus the oily form of simpler aldehydes ().
Biological Activity
tert-Butyl 4-formyl-4-(4-(methylthio)-phenyl)piperidine-1-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound includes a piperidine ring, a formyl group, and a methylthio-substituted phenyl group, which may contribute to its interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several steps, starting from readily available precursors. Key steps include:
- Formation of the Piperidine Ring: This can be achieved through cyclization reactions.
- Introduction of the Formyl Group: Commonly done via formylation reactions using reagents like formic acid or formyl chloride.
- Attachment of the Methylthio-Substituted Phenyl Group: Often involves nucleophilic aromatic substitution reactions.
Biological Activity
Research has indicated that this compound exhibits various biological activities, particularly in pharmacological contexts.
The biological activity is hypothesized to arise from the compound's ability to interact with specific molecular targets and pathways. The formyl group may participate in biochemical reactions, while the methylthio-substituted phenyl group can influence binding affinity and specificity for certain targets. The piperidine ring enhances the overall stability and activity of the compound.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- In Vitro Studies: Research has shown that derivatives of piperidine compounds can activate GLP-1 receptors, which are critical in glucose metabolism and insulin regulation. For example, derivatives structurally related to this compound have been evaluated for their efficacy in activating these receptors, demonstrating promising results in enhancing insulin secretion in pancreatic cells .
- Pharmacological Screening: A study highlighted the potential of this compound as a precursor for drug development due to its favorable interactions with biological targets . The compound's ability to modulate signaling pathways related to inflammation and metabolic disorders has been noted, suggesting its therapeutic potential.
- Toxicity Assessments: Safety profiles are crucial for any therapeutic candidate. Preliminary assessments indicate that while some derivatives exhibit significant biological activity, understanding their toxicity is essential for further development .
Summary Table of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
